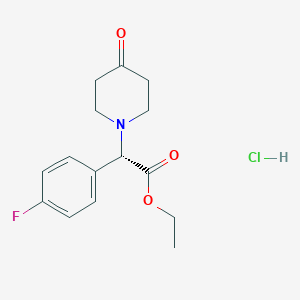

(S)-Ethyl 2-(4-fluorophenyl)-2-(4-oxopiperidin-1-yl)acetate hydrochloride

Description

(S)-Ethyl 2-(4-fluorophenyl)-2-(4-oxopiperidin-1-yl)acetate hydrochloride is a chiral small molecule characterized by:

- An ethyl ester backbone.

- A 4-fluorophenyl group and a 4-oxopiperidin-1-yl moiety attached to the α-carbon of the acetate.

- An (S)-configured stereocenter at the α-carbon.

- A hydrochloride salt formulation to enhance solubility.

Properties

IUPAC Name |

ethyl (2S)-2-(4-fluorophenyl)-2-(4-oxopiperidin-1-yl)acetate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18FNO3.ClH/c1-2-20-15(19)14(11-3-5-12(16)6-4-11)17-9-7-13(18)8-10-17;/h3-6,14H,2,7-10H2,1H3;1H/t14-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASVJDPFFNDNJKU-UQKRIMTDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC=C(C=C1)F)N2CCC(=O)CC2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](C1=CC=C(C=C1)F)N2CCC(=O)CC2.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19ClFNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of (S)-Ethyl 2-(4-fluorophenyl)-2-(4-oxopiperidin-1-yl)acetate hydrochloride typically involves several steps:

Synthetic Routes: The synthesis begins with the preparation of the piperidinyl acetate intermediate, followed by the introduction of the fluorophenyl group. The final step involves the formation of the hydrochloride salt.

Reaction Conditions: The reactions are usually carried out under controlled temperatures and pH conditions to ensure the desired stereochemistry and yield.

Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of automated reactors and purification systems to achieve high purity and consistency.

Chemical Reactions Analysis

(S)-Ethyl 2-(4-fluorophenyl)-2-(4-oxopiperidin-1-yl)acetate hydrochloride undergoes various chemical reactions:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts for substitution reactions.

Major Products: The major products depend on the type of reaction, such as alcohols from reduction or substituted phenyl derivatives from substitution reactions.

Scientific Research Applications

(S)-Ethyl 2-(4-fluorophenyl)-2-(4-oxopiperidin-1-yl)acetate hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: Studies often focus on its interactions with biological macromolecules.

Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-Ethyl 2-(4-fluorophenyl)-2-(4-oxopiperidin-1-yl)acetate hydrochloride involves its interaction with specific molecular targets:

Molecular Targets: These may include enzymes, receptors, or ion channels.

Pathways Involved: The compound may modulate signaling pathways, leading to changes in cellular function and behavior.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Group Variations

The compound is compared to analogs sharing the 4-fluorophenyl group, nitrogen-containing heterocycles, or ester functionalities.

Table 1: Structural and Functional Comparison

Structural Implications on Bioactivity and Physicochemical Properties

A. Heterocyclic Core Variations

- 4-Oxopiperidin-1-yl (Target Compound) : The six-membered 4-oxopiperidine ring introduces a ketone group, which may influence metabolic stability and hydrogen-bonding interactions with biological targets.

- Piperazine () : Pruvanserin’s piperazine ring is basic, improving solubility and enabling interactions with serotonin receptors .

B. Substituent Effects

- 4-Fluorophenyl Group : Common across all compounds; fluorination enhances lipophilicity and metabolic stability by blocking cytochrome P450 oxidation .

- Ester vs. Amide : The ethyl ester in the target compound and ’s analog is prone to hydrolysis, whereas Pruvanserin’s amide linkage (indole-carbonitrile) offers greater stability .

C. Stereochemistry

Pharmacological and Metabolic Considerations

- CNS Penetration : Pruvanserin’s indole-carbonitrile and piperazine groups are optimized for blood-brain barrier penetration, while the target compound’s 4-oxopiperidine may offer similar advantages due to moderate lipophilicity .

- Metabolism : Piperidone rings are susceptible to oxidation, whereas pyrazole and benzimidazole derivatives () may undergo N-dealkylation or hydroxylation .

Biological Activity

(S)-Ethyl 2-(4-fluorophenyl)-2-(4-oxopiperidin-1-yl)acetate hydrochloride, also known as a potent compound in medicinal chemistry, has garnered attention for its potential biological activities, particularly in the realm of pharmacology and therapeutic applications. This article delves into the biological activity of this compound, examining its mechanisms, efficacy, and potential applications based on recent research findings.

Chemical Structure and Properties

The molecular formula for this compound is C15H19ClFNO3. Its structure includes a piperidine ring with a fluorophenyl substituent, which is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 301.77 g/mol |

| CAS Number | 1391575-15-7 |

| Chemical Classification | Ester |

| Solubility | Soluble in organic solvents |

Research indicates that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways. One of the key targets is enolase, an enzyme that plays a significant role in glycolysis. Inhibition of enolase can lead to selective cytotoxicity towards cancer cells while sparing normal cells, making it an attractive candidate for cancer therapy .

Efficacy in Preclinical Studies

A study highlighted the compound's ability to selectively inhibit enolase (ENO2), demonstrating significant cytotoxic effects on glioma cell lines with IC50 values ranging from 0.03 to 0.09 μM. This specificity was attributed to its structural features that favor binding to ENO2 over other isoforms .

Case Studies

- Glioma Cell Lines : In vitro testing on D423 (ENO1 -/-, glioma) and LN319 (ENO1 +/+) cell lines showed that treatment with this compound resulted in significant metabolic changes consistent with enolase inhibition. The compound caused upstream accumulations of glycolytic metabolites and downstream depletions of anaplerotic metabolites, correlating with the ENO1-deletion status .

- Pharmacokinetics : The pharmacokinetic profile of the compound suggests favorable absorption and distribution characteristics, making it suitable for further development as a therapeutic agent. Its metabolic pathways are primarily mediated by cytochrome P450 enzymes, which are essential for drug metabolism .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the piperidine ring and fluorophenyl group can significantly impact the biological activity of the compound. Variations in these groups have led to the identification of derivatives with enhanced potency against target enzymes .

Toxicity Profile

Initial assessments suggest that this compound exhibits a manageable toxicity profile in preclinical models, although further studies are needed to fully determine its safety and tolerability in clinical settings .

Q & A

Q. Key Factors :

- Temperature : Elevated temperatures (60–80°C) improve reaction rates but may reduce enantiomeric purity due to racemization.

- Solvent : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilic substitution efficiency .

- Yield Optimization : Typical yields range from 70–85% for intermediate steps, with final salt formation achieving >90% purity .

Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Basic Research Question

Methodological Approach :

Q. Table 1. Representative Spectral Data

| Technique | Key Observations | Reference |

|---|---|---|

| 1H NMR (CDCl3) | δ 1.33 (t, CH3), 4.29 (q, OCH2), 7.12 (m, Ar-H) | |

| HRMS | [M+H]+ 353.1521 (Calc. 353.1518) |

How does the (S)-enantiomer’s configuration impact biological activity, and what methods ensure chiral purity during synthesis?

Advanced Research Question

The (S)-enantiomer often exhibits superior receptor-binding affinity compared to the (R)-form due to steric and electronic complementarity. For example, in serotonin receptor antagonists, the (S)-configuration enhances 5-HT2A binding by ~10-fold .

Q. Chiral Purity Assurance :

- Chiral HPLC : Use amylose-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phase to achieve >99% enantiomeric excess (ee) .

- Circular Dichroism (CD) : Monitor Cotton effects at 220–250 nm to detect racemization .

- Polarimetry : Specific rotation ([α]D25 = +15° to +20°) confirms configuration .

What in vitro and in vivo models are suitable for evaluating the compound’s pharmacological activity and metabolic stability?

Advanced Research Question

- In Vitro :

- In Vivo :

Q. Table 2. Biological Activity Data

| Assay Type | Result | Reference |

|---|---|---|

| 5-HT2A IC50 | 12 nM (S-enantiomer) vs. 130 nM (R) | |

| Plasma t1/2 (rat) | 4.2 hours |

How can researchers resolve contradictions in synthetic yield or biological data across studies?

Data Contradiction Analysis

Discrepancies may arise from:

- Reagent purity : Trace moisture in 4-oxopiperidine reduces condensation efficiency; use molecular sieves .

- Biological variability : Cell line differences (e.g., HEK293 vs. CHO for receptor assays) impact IC50 values .

- Analytical thresholds : HPLC detection limits (e.g., 0.1% vs. 1% impurity thresholds) alter reported purity .

Q. Mitigation Strategies :

- Standardize protocols (e.g., USP guidelines for dissolution testing).

- Cross-validate results with orthogonal methods (e.g., NMR + HRMS).

What are the stability profiles of this compound under physiological and storage conditions?

Advanced Research Question

- Physiological stability : Hydrolyzes at pH > 7.5 (ester cleavage), requiring enteric coatings for oral delivery .

- Storage : Stable for >24 months at -20°C in airtight containers (desiccant-added) .

- Photodegradation : Protect from UV light (λ < 400 nm) to prevent piperidinyl oxidation .

Q. Accelerated Stability Testing :

- Forced degradation : 40°C/75% RH for 6 months shows <5% decomposition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.